Methyl 11-(1H-indol-3-YL)undecanoate
Description
Significance of Indole (B1671886) Derivatives in Organic Chemistry and Related Disciplines
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in organic and medicinal chemistry. mdpi.comcreative-proteomics.com This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals. beilstein-journals.orgrsc.org Tryptophan, an essential amino acid, features an indole ring, making it a fundamental building block in biological systems. creative-proteomics.com
Indole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov For instance, compounds like indomethacin (B1671933) are widely used as nonsteroidal anti-inflammatory drugs. mdpi.com The unique electronic properties of the indole ring allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. creative-proteomics.com Furthermore, the indole scaffold is a key component in many materials with interesting photophysical and electronic properties.
Role of Long-Chain Aliphatic Esters in Advanced Chemical Systems
Long-chain aliphatic esters are crucial components in diverse chemical applications. Their amphiphilic nature, arising from a polar ester head group and a nonpolar hydrocarbon tail, allows them to self-assemble into organized structures such as micelles and bilayers. This property is extensively utilized in the formulation of drug delivery systems, where the ester can encapsulate a therapeutic agent and facilitate its transport through biological membranes.
In materials science, the long alkyl chains of these esters can induce liquid crystalline phases and influence the mechanical and thermal properties of polymers. They are also employed as plasticizers, lubricants, and in the synthesis of surfactants and biodiesel. The reactivity of the ester group can be tuned for various applications, including the controlled release of active molecules through enzymatic or hydrolytic cleavage.
Hypothesized Research Trajectories for Methyl 11-(1H-indol-3-YL)undecanoate
Given the functionalities present in this compound, several research trajectories can be envisioned. The combination of a biologically active indole moiety with a long lipid-like chain suggests potential applications in drug delivery. The undecanoate chain could enhance the lipophilicity of the indole core, potentially improving its bioavailability and allowing for its incorporation into lipid-based delivery systems.
Furthermore, the self-assembly properties endowed by the long alkyl chain could be explored for the development of novel biomaterials. The indole group could introduce interesting photophysical or biological functionalities into these materials. Another avenue of research could be the investigation of this molecule as a plant growth regulator, given that indole-3-acetic acid and its analogues are known auxins. beilstein-journals.org The long ester chain could modulate its activity and persistence in the environment.
Chemical and Physical Properties
The precise experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be predicted based on the well-characterized properties of its constituent fragments: the indole-3-yl group and the methyl undecanoate chain.
| Property | Value |
| Molecular Formula | C20H29NO2 |
| Molecular Weight | 315.45 g/mol |
| Appearance | Expected to be a solid or viscous liquid at room temperature |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
| Boiling Point | Estimated to be > 250 °C |
| Melting Point | Not available |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring (δ 7-8 ppm), a singlet for the N-H proton of the indole (δ ~8 ppm), a singlet for the methyl ester protons (δ ~3.6 ppm), and a series of multiplets for the methylene (B1212753) protons of the undecanoate chain. |
| ¹³C NMR | Signals for the aromatic carbons of the indole ring (δ 110-140 ppm), a signal for the ester carbonyl carbon (δ ~174 ppm), a signal for the methyl ester carbon (δ ~51 ppm), and signals for the aliphatic carbons of the undecanoate chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 315.45). |
| Infrared (IR) | A characteristic absorption band for the N-H stretching of the indole ring (~3400 cm⁻¹), a strong absorption for the C=O stretching of the ester group (~1735 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic components. |
Synthesis of this compound
A plausible synthetic route to this compound would involve the alkylation of indole at the C3 position with a suitable 11-carbon electrophile. A common method for such a reaction is the Friedel-Crafts alkylation.
A potential two-step synthesis could be:
Preparation of the Electrophile: 11-Bromoundecanoic acid can be esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 11-bromoundecanoate.
Alkylation of Indole: Indole can then be reacted with methyl 11-bromoundecanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to afford this compound. The reaction would likely proceed via electrophilic substitution at the electron-rich C3 position of the indole ring.
Alternatively, methods for the synthesis of indole-3-alkanoic acids followed by esterification could also be employed. google.comacs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
114046-11-6 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 11-(1H-indol-3-yl)undecanoate |
InChI |
InChI=1S/C20H29NO2/c1-23-20(22)15-9-7-5-3-2-4-6-8-12-17-16-21-19-14-11-10-13-18(17)19/h10-11,13-14,16,21H,2-9,12,15H2,1H3 |
InChI Key |
WZYOCSSBUMLWCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Strategies for Methyl 11 1h Indol 3 Yl Undecanoate and Its Analogues
Advanced Methods for C3-Functionalization of the Indole (B1671886) Nucleus
The introduction of a long aliphatic chain, such as the undecanoate group, onto the C3 position of the indole core is a critical step in the synthesis of the target molecule. Various methodologies have been developed for this purpose, ranging from direct C-H functionalization to multi-step sequences involving pre-functionalized indole precursors.
Direct approaches aim to form the C3-carbon bond in a single step from the indole core. These methods are often valued for their atom and step economy.
Friedel-Crafts Acylation: One of the most classical and direct methods for C3-functionalization is the Friedel-Crafts acylation. This reaction involves treating indole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of a related compound, Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, a Friedel-Crafts acylation between N-methyl indole and methyl 9-chloro-9-oxononanoate was successfully employed using aluminum chloride (AlCl₃) as the catalyst. A similar strategy could be applied for Methyl 11-(1H-indol-3-yl)undecanoate, where indole would be acylated with a derivative of undecanoic acid, followed by reduction of the resulting ketone to yield the desired alkyl chain.
Transition Metal-Catalyzed C-H Activation: Modern synthetic chemistry has seen the emergence of C-H activation as a powerful tool for functionalizing unreactive C-H bonds. Ruthenium(II) catalysis, for example, has been used for the site-selective C3-alkenylation of indole derivatives. This method utilizes an ester directing group and achieves high selectivity for the C3 position, providing a pathway to 3-substituted indoles that can be further modified. For instance, the resulting C3-alkenyl indole can be selectively reduced to a C3-alkyl indole using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Metal-Free Alkylation: Recent advancements also include metal-free methods for C3-alkylation. One such approach uses cesium carbonate (Cs₂CO₃) and Oxone® to mediate the alkylation of indoles with various alcohols. This reaction proceeds through a hydrogen autotransfer-type mechanism, where the alcohol is first oxidized to an aldehyde, which then condenses with the indole. This strategy offers an alternative to methods relying on precious metals.
Table 1: Comparison of Direct C3-Functionalization Methods for Indoles
| Method | Catalyst / Reagent | Typical Electrophile | Key Features |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Acyl Halides / Anhydrides | Well-established, direct C-C bond formation; requires subsequent reduction for alkyl chains. |
| Ru(II)-Catalyzed Alkenylation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Alkenes | High C3-site selectivity via C-H activation; forms an alkenyl group that can be reduced. |
| Cs₂CO₃/Oxone®-Mediated Alkylation | Cs₂CO₃ / Oxone® | Alcohols | Metal-free conditions; proceeds via a hydrogen autotransfer mechanism. |
An alternative to direct functionalization is the use of pre-functionalized indoles, which are then elaborated into the desired C3-substituted product. This approach can be advantageous when direct methods are not feasible or result in low yields.
A common strategy involves the generation of reactive alkylideneindolenine intermediates from 3-substituted indoles that contain a suitable leaving group. For example, arenesulfonyl indoles can serve as effective precursors. In the presence of a base, these compounds can eliminate the sulfonyl group to form a vinylogous imine intermediate in situ. This highly reactive intermediate can then readily react with a variety of nucleophiles to introduce a new substituent at the C3-position.
For the synthesis of this compound, a multi-step sequence could be envisioned:
Synthesis of a 3-(halomethyl)indole or 3-(tosylmethyl)indole.
Reaction of this precursor with a suitable nucleophile, such as a malonic ester derivative, to build the carbon chain.
Subsequent chemical transformations (e.g., decarboxylation, reduction) to achieve the final eleven-carbon chain.
This approach offers flexibility but typically involves more synthetic steps compared to direct functionalization.
Esterification Chemistries for Undecanoic Acid Derivatization
The final step in many synthetic routes to the target molecule is the formation of the methyl ester. This can be achieved either by esterifying the completed 11-(1H-indol-3-yl)undecanoic acid or by incorporating the methyl ester at an earlier stage of the synthesis.
Fischer Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid (in this case, 11-(1H-indol-3-yl)undecanoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the ester product.
The general mechanism involves several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
Nucleophilic attack of the alcohol on the protonated carbonyl carbon.
Deprotonation and subsequent protonation steps to form a good leaving group (water).
Elimination of water to form the protonated ester.
Deprotonation to yield the final ester product.
Other methods for preparing esters include reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), although Fischer esterification remains a straightforward and cost-effective choice for simple methyl esters.
This stage refers to the formation of the final molecule by creating the ester linkage on the fully formed indole-aliphatic acid chain. The primary method for this transformation is the acid-catalyzed esterification of 11-(1H-indol-3-yl)undecanoic acid with methanol (B129727), as described above.
Alternatively, if the synthesis starts with 11-bromoundecanoic acid, it can first be esterified to methyl 11-bromoundecanoate. This intermediate can then be coupled with the indole nucleus, for instance, via a Friedel-Crafts alkylation or a related coupling reaction. This approach builds the ester functionality into the aliphatic chain before it is attached to the indole ring.
Development of Convergent and Linear Synthetic Pathways
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. A possible linear route to the target compound could be:
Start with Indole: The basic indole nucleus is the starting point.
Friedel-Crafts Acylation: React indole with undecanoyl chloride and a Lewis acid to form 3-(undecanoyl)-1H-indole.
Ketone Reduction: Reduce the ketone functional group to a methylene (B1212753) group (e.g., using a Clemmensen or Wolff-Kishner reduction) to yield 11-(1H-indol-3-yl)undecane. Correction: This would lead to the alkane, not the acid. A better linear route would be more complex. A more viable linear sequence:
Start with Indole-3-acetic acid.
Chain extension through multiple steps (e.g., Arndt-Eistert homologation or coupling reactions) to build the C11 chain.
Final esterification of the resulting 11-(1H-indol-3-yl)undecanoic acid with methanol.
A potential convergent pathway for this compound is outlined below:
Scheme 1: Proposed Convergent Synthesis Fragment A Synthesis (Indole Nucleus):
Indole (commercially available or synthesized via methods like the Fischer indole synthesis).
Fragment B Synthesis (Aliphatic Chain):
Coupling Step:
Another convergent approach, analogous to the synthesis of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, would involve the Friedel-Crafts acylation of indole with a pre-formed acid chloride methyl ester derivative, followed by reduction. This strategy joins the two key fragments in a single C-C bond-forming step, characteristic of a convergent design.
Emerging Catalytic and Sustainable Synthesis Methodologies
The synthesis of this compound and its analogs is increasingly benefiting from the development of novel catalytic and sustainable chemical methodologies. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions compared to traditional synthetic routes. Key emerging strategies include multicomponent reactions, photoredox catalysis, and the use of greener solvents and catalysts.
One promising sustainable approach involves multicomponent reactions (MCRs) for the de novo synthesis of the indole core. rsc.orgrug.nl An innovative two-step reaction has been developed starting from inexpensive and widely available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrug.nl This method proceeds under mild and benign conditions, utilizing ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.orgrug.nl The initial Ugi multicomponent reaction is followed by an acid-induced cyclization to yield various indole derivatives. rsc.orgrug.nl This strategy stands out for its mild reaction conditions, the low toxicity of the building blocks, and high safety standards. rug.nl
Photoredox catalysis has also emerged as a powerful and sustainable tool for the synthesis of complex indole alkaloids. acs.org This technique uses visible light to initiate single electron transfer (SET) processes, enabling unique chemical transformations that are often difficult to achieve through traditional thermal methods. acs.org Nitrogen-centered radicals, generated from sulfonamide N–H bonds, can trigger cascade reactions to form multiple chemical bonds and assemble structurally complex indole alkaloid cores with high diastereoselectivity. acs.org This scalable and general methodology provides a greener and more economical pathway for the synthesis of a wide array of indole alkaloids. acs.org
Modern advancements in catalysis also offer sustainable alternatives to classical indole syntheses. For instance, palladium-catalyzed methodologies have been developed for the synthesis of indole-3-carboxylates. nih.gov A notable example involves the ligand-controlled palladium(II)-catalyzed reaction of 2-alkynylanilines. nih.gov By simply changing the ligand and solvent system, the reaction can be selectively directed towards the formation of methyl 1-benzyl-1H-indole-3-carboxylates in good yields. nih.gov This level of control allows for efficient and selective synthesis of functionalized indoles.
Furthermore, the principles of green chemistry are being applied to traditional reactions like the Fischer indole synthesis. While this classic method often requires harsh acidic conditions, modern variations focus on milder catalysts and more environmentally friendly solvents. nih.gov Similarly, Friedel-Crafts acylation, a key reaction for introducing the undecanoate chain onto the indole nucleus, can be made more sustainable. Research on the synthesis of a related compound, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, utilized an aluminum chloride-catalyzed Friedel-Crafts acylation, which represents a potential pathway for the synthesis of the target molecule. mdpi.com Future developments in this area could involve replacing traditional Lewis acids with more sustainable solid acid catalysts.
The following table summarizes key features of these emerging catalytic and sustainable synthesis methodologies:
| Methodology | Key Features | Advantages |
| Multicomponent Reactions | - Metal-free- Mild reaction conditions- Use of ethanol as a green solvent | - High atom economy- Reduced waste- Use of readily available starting materials |
| Photoredox Catalysis | - Visible light as a renewable energy source- Generation of radical intermediates- Enables novel reaction pathways | - High selectivity- Access to complex molecular architectures- Environmentally benign activation method |
| Palladium Catalysis | - Ligand-controlled selectivity- High efficiency in C-C bond formation | - Precise control over product formation- Good functional group tolerance |
| Greener Friedel-Crafts Acylation | - Potential for using solid acid catalysts- Milder reaction conditions | - Reduced catalyst waste- Easier product purification |
These emerging catalytic and sustainable methods hold significant promise for the future synthesis of this compound and its analogs, offering pathways that are not only efficient and versatile but also aligned with the principles of green chemistry.
Exploration of Structural Modifications and Designed Analogues Within the Indole Undecanoate Framework
Systematic Modifications of the Indole (B1671886) Heterocycle
The indole ring system, a prevalent scaffold in numerous biologically active compounds, has been a primary target for structural modification in analogues of Methyl 11-(1H-indol-3-yl)undecanoate. These modifications are broadly categorized into substitutions on the indole ring and substitutions on the indole nitrogen.
Investigation of Substituent Effects on the Indole Ring System
The introduction of various substituents onto the benzene (B151609) portion of the indole ring has been explored to modulate the electronic and steric properties of the molecule. While specific studies on this compound are limited, research on related indole-3-alkanoic acid derivatives provides insights into the potential effects of such substitutions. For instance, the synthesis of halogenated indole derivatives has been a common strategy. Halogen atoms can alter the lipophilicity and metabolic stability of the compound, and their positions on the indole ring can influence biological activity.
In a broader context of indole chemistry, the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at various positions of the indole ring is a well-established method to fine-tune the molecule's properties. These substitutions can impact the indole's reactivity and its interactions with biological targets.
Table 1: Examples of Substituted Indole Scaffolds in Related Compounds
| Substituent Position | Type of Substituent | Potential Effect on Indole Ring |
|---|---|---|
| 4-position | Halogen (e.g., Cl, Br, I) | Increased lipophilicity, potential for altered binding interactions. |
| 5-position | Methyl | Increased lipophilicity, potential steric influence. |
| 5-position | Methoxy | Electron-donating, can influence hydrogen bonding. |
| 5-position | Nitro | Electron-withdrawing, can impact electronic properties. |
| 6-position | Halogen (e.g., F, Cl) | Can influence metabolic stability and binding affinity. |
| 7-position | Halogen (e.g., F, Cl) | Can influence metabolic stability and binding affinity. |
Studies on N-Substitution of the Indole Nitrogen
The nitrogen atom of the indole ring presents another key site for structural modification. N-alkylation and N-acylation are common strategies to introduce a variety of functional groups, which can significantly alter the compound's physicochemical properties.
Research on N-substituted indole derivatives has shown that the nature of the substituent on the indole nitrogen can play a crucial role in determining the molecule's activity. For example, the synthesis of N-methyl and other N-alkyl derivatives is a frequent modification. Studies on related indole compounds have also explored the introduction of larger and more complex groups, such as benzyl (B1604629) or substituted phenyl rings, to probe for additional binding interactions. N-acylation, including the introduction of benzoyl or sulfonyl groups, has also been investigated to create amide and sulfonamide derivatives, respectively. These modifications can impact the planarity of the indole ring system and introduce new hydrogen bonding capabilities.
Variations in the Aliphatic Undecanoate Chain
Impact of Chain Length and Saturation on Molecular Conformation and Dynamics
The length of the aliphatic chain connecting the indole moiety to the ester group is a critical determinant of the molecule's flexibility and spatial orientation. Studies on a series of α-substituted indole-3-carboxylic acid derivatives have demonstrated that varying the chain length can significantly impact biological activity. For instance, research has explored analogues with shorter and longer alkyl chains to determine the optimal length for specific interactions.
The introduction of unsaturation, in the form of double or triple bonds, within the aliphatic chain can impose conformational constraints, reducing the molecule's flexibility. This can be a valuable tool in probing the required conformation for activity. While specific examples for the undecanoate chain of the title compound are not extensively documented, the general principles of organic chemistry suggest that introducing unsaturation would lead to a more rigid structure.
Incorporation of Stereocenters and Branched Alkyl Moieties
The introduction of stereocenters and branched alkyl moieties into the undecanoate chain can significantly increase the structural complexity and three-dimensionality of the molecule. This can lead to stereospecific interactions with biological targets. The synthesis of chiral analogues allows for the investigation of enantiomeric or diastereomeric selectivity.
Branched alkyl chains can influence the molecule's lipophilicity and its ability to fit into binding pockets. For example, the introduction of a methyl or other small alkyl group at various positions along the undecanoate chain can create steric bulk that may either enhance or hinder activity, depending on the specific target.
Derivatization of the Ester Linkage
The methyl ester group of this compound is a versatile functional handle for further derivatization. Conversion of the ester to other functional groups, such as amides, hydrazides, and other esters, can significantly alter the molecule's polarity, hydrogen bonding potential, and metabolic stability.
The synthesis of N-substituted amides from the corresponding carboxylic acid (derived from the hydrolysis of the methyl ester) is a common strategy. This allows for the introduction of a wide variety of amine-containing fragments, leading to a diverse library of analogues. The reaction of the methyl ester with hydrazine (B178648) can yield the corresponding hydrazide, which can serve as a precursor for the synthesis of more complex heterocyclic systems. Transesterification with different alcohols can also be employed to generate a series of ester analogues with varying steric and electronic properties.
Table 2: Examples of Ester Linkage Derivatizations
| Derivative | Reagents | Potential Change in Properties |
|---|---|---|
| Carboxylic Acid | LiOH or NaOH (hydrolysis) | Increased polarity, potential for salt formation. |
| N-Substituted Amide | Amine, coupling agent | Introduction of diverse substituents, altered H-bonding. |
| Hydrazide | Hydrazine hydrate | Precursor for further heterocycle synthesis. |
| Ethyl Ester | Ethanol (B145695), acid/base catalyst | Minor change in lipophilicity and steric bulk. |
Replacement with Amide or Ether Functionalities
Amide Analogues: The synthesis of amide analogues, such as N-substituted 11-(1H-indol-3-yl)undecanamides, introduces a hydrogen bond donor and acceptor group, which can lead to different intermolecular interactions compared to the parent ester. The synthesis of such amide derivatives can be achieved through the amidation of the corresponding carboxylic acid, 11-(1H-indol-3-yl)undecanoic acid, with a variety of primary or secondary amines. Research on other indole-containing structures has shown that the amide functionality can be a critical component for biological activity. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities, demonstrating the importance of the amide linkage in their biological profile. mdpi.com
| Analogue Type | Modification | Potential Impact | Relevant Research Context |
| Amide Analogue | Ester to Amide | Increased hydrolytic stability, altered H-bonding | Synthesis of bioactive indole-acetamide derivatives mdpi.com |
| Ether Analogue | Ester to Ether | Increased lipophilicity, removal of carbonyl | General synthetic strategies for ether formation |
Ether Analogues: The replacement of the ester with an ether linkage results in a more lipophilic and metabolically stable analogue. The synthesis of such compounds would typically involve the reduction of the corresponding ester or carboxylic acid to an alcohol, followed by an etherification reaction. While specific studies on ether analogues of this compound are not prevalent, the general principles of ether synthesis are well-established in organic chemistry.
Investigation of Conformationally Constrained Analogues
The long, flexible undecanoate chain of this compound can adopt numerous conformations. Introducing conformational constraints can lock the molecule into a specific three-dimensional arrangement, which can be crucial for interacting with biological targets.
Methods to introduce conformational constraints include the incorporation of cyclic structures within the aliphatic chain or the introduction of rigidifying elements such as double or triple bonds. For example, the synthesis of analogues where part of the undecanoate chain is incorporated into a carbocyclic or heterocyclic ring would restrict the rotational freedom of the chain. While direct research on conformationally constrained analogues of this specific indole-undecanoate is limited, studies on other long-chain molecules and indole derivatives provide a conceptual framework. For instance, the synthesis and biological activity of conformationally constrained analogues of cyclic hexapeptides containing a D-Trp (an indole derivative) have been reported, highlighting the importance of conformational rigidity for receptor binding and selectivity. nih.gov
| Constraint Strategy | Example Modification | Anticipated Outcome | Conceptual Basis |
| Cyclization | Incorporation of a cyclohexane (B81311) ring within the undecanoate chain | Reduced number of accessible conformations | Synthesis of cyclic peptide analogues nih.gov |
| Unsaturation | Introduction of a double or triple bond in the undecanoate chain | Restricted rotation around the unsaturated bond | General principles of conformational analysis |
Structure-Reactivity Relationship Studies (SRRS) in Indole-Undecanoate Conjugates
Structure-Reactivity Relationship Studies (SRRS) aim to correlate the chemical structure of a molecule with its reactivity or biological activity. For indole-undecanoate conjugates, these studies would involve systematically modifying the structure and observing the effect on a particular property.
Key structural features that can be varied in SRRS include:
The length of the aliphatic chain: Investigating analogues with shorter or longer chains than the undecanoate would reveal the importance of chain length for a given activity.
Substitution on the indole ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus can modulate the electronic properties and steric profile of the molecule.
The nature of the linking group: As discussed in section 3.3.1, comparing the reactivity of the parent ester with its amide and ether analogues provides valuable SRRS data.
| Structural Variation | Parameter Investigated | Potential Insight | Related Study Principle |
| Alkyl Chain Length | Effect on lipophilicity and binding affinity | Optimal chain length for a specific interaction | QSAR studies on homologous series |
| Indole Substitution | Electronic and steric effects on reactivity | Influence of substituents on biological targets | Hammett plots and similar electronic parameter correlations |
| Linker Modification | Comparison of ester, amide, and ether | Impact of the linking group on stability and interactions | Bioisosteric replacement studies |
Mechanistic Investigations of Molecular Interactions of Methyl 11 1h Indol 3 Yl Undecanoate in Vitro Studies
Enzymatic Modulation and Specificity Profiles
Indole (B1671886) derivatives have been widely investigated for their ability to modulate the activity of various enzymes, often exhibiting inhibitory effects. mdpi.com The nature of the substituent at the 3-position of the indole ring, in this case, the undecanoate chain, can significantly influence both the potency and selectivity of these interactions.
Illustrative Data on Enzyme Inhibition by Indole Derivatives:
| Indole Derivative Class | Target Enzyme | Type of Modulation | Observed Effect |
|---|---|---|---|
| N-methyl-indole derivatives | Tubulin | Inhibition | Arrest of cell cycle in G2/M phase. rsc.org |
| Indole-3-carboxylic acid derivatives | Monoamine Oxidase (MAO) | Inhibition | Potential for reversible inhibition. mdpi.com |
| Indole-based hybrids | Cyclooxygenase (COX) | Inhibition | Anti-inflammatory effects. mdpi.com |
Kinetic studies of indole derivatives often reveal different modes of enzyme inhibition, including competitive, non-competitive, and uncompetitive mechanisms. For example, some indole-based inhibitors of monoamine oxidase have been shown to be reversible, which can be advantageous in drug design. mdpi.com The specific kinetics of inhibition by Methyl 11-(1H-indol-3-YL)undecanoate would depend on its binding site on a given enzyme and whether it competes with the natural substrate. Studies on indole-3-alkanoic acids have shown they can influence metabolic pathways, such as suppressing gluconeogenesis from pyruvate (B1213749) in vitro. nih.gov
Receptor Binding Affinity and Signaling Pathway Modulation
The indole nucleus is a key pharmacophore for interacting with a variety of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov
Indole derivatives have been identified as ligands for various receptors, including benzodiazepine (B76468) receptors (BzR) and adenosine (B11128) receptors. nih.gov The binding affinity is influenced by the substituents on the indole ring. The long alkyl ester chain of this compound could play a crucial role in its receptor binding profile, potentially favoring receptors with deep, hydrophobic binding pockets. Molecular docking studies on other indole derivatives have helped to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-receptor recognition. nih.govmdpi.com
Illustrative Receptor Binding Data for Indole Derivatives:
| Indole Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference Compound |
|---|---|---|---|
| N-(indol-3-ylglyoxyl)benzylamides | α2-adrenoceptor | Sub-micromolar range | - |
| Indole-based amides | Translocator Protein (TSPO) | Nanomolar to micromolar range | PK 11195 |
By binding to receptors, indole derivatives can modulate various signaling pathways. For example, activation of adenosine receptors by indole-based ligands can lead to the stimulation of adenylate cyclase. nih.gov The modulation of these pathways can result in a wide range of cellular responses. Furthermore, some indole compounds have been shown to influence inflammatory signaling pathways by affecting the production of signaling molecules like nitric oxide and interleukins. mdpi.com
Cellular Membrane Permeation and Subcellular Localization Studies
The ability of a compound to cross cellular membranes and localize to specific subcellular compartments is critical for its biological activity. The physicochemical properties of this compound, particularly its lipophilicity conferred by the long undecanoate chain, would suggest good membrane permeability.
Recent studies have demonstrated that certain indole derivatives can be synthesized intracellularly, indicating their precursors can readily enter cells. acs.org Once inside the cell, the subcellular localization of indole-based compounds can vary. For instance, some indole derivatives have been shown to accumulate in the endoplasmic reticulum or mitochondria, which can be linked to their specific mechanisms of action. The specific localization of this compound would need to be determined experimentally, likely through fluorescence microscopy techniques using a labeled version of the compound.
Modulation of Specific Cellular Processes (e.g., Cell Cycle Progression, Microtubule Dynamics, Apoptosis Induction Mechanisms)
Following a comprehensive review of available scientific literature, no specific in vitro studies were identified that investigated the mechanistic details of this compound in relation to the modulation of specific cellular processes. The subsequent sections detail the absence of research findings for this particular compound in the key areas of cell cycle progression, microtubule dynamics, and apoptosis induction.
Cell Cycle Progression
No published in vitro research data could be located that specifically examines the effects of this compound on cell cycle progression in any cell line. Consequently, there is no information available regarding its potential to cause cell cycle arrest at any phase (G0/G1, S, or G2/M), nor are there any data on its impact on the expression or activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Microtubule Dynamics
There is a lack of scientific literature reporting on the in vitro effects of this compound on microtubule dynamics. Therefore, no data are available to suggest whether this compound acts as a microtubule-stabilizing or -destabilizing agent. Studies investigating its potential to inhibit tubulin polymerization, alter microtubule morphology, or interfere with mitotic spindle formation have not been found.
Apoptosis Induction Mechanisms
No in vitro studies have been published that specifically detail the apoptosis-inducing capabilities or mechanisms of this compound. As a result, there are no research findings on its ability to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Information regarding its potential to activate caspases, alter the expression of Bcl-2 family proteins, or cause changes in mitochondrial membrane potential is not available in the current body of scientific literature.
Biosynthetic Pathways and Natural Product Analogues of Indole Undecanoate Structures
Hypothetical Biosynthesis of Indole-Containing Metabolites
The biosynthesis of indole (B1671886) alkaloids is most commonly initiated from the amino acid tryptophan. nih.gov While there is no direct evidence for the natural production of Methyl 11-(1H-indol-3-YL)undecanoate, a hypothetical pathway can be constructed based on known enzymatic reactions involved in the formation of the indole moiety and the biosynthesis of fatty acids.
The primary precursor for most indole-containing natural products is L-tryptophan. nih.gov The biosynthesis is thought to commence with the conversion of tryptophan to other key intermediates. Two of the most common pathways in microorganisms for the synthesis of indole-3-acetic acid (IAA), a related indole alkanoic acid, are the indole-3-pyruvate (IPA) and the indole-3-acetamide (IAM) pathways. nih.gov
In a hypothetical pathway for an indole-undecanoate structure, tryptophan would likely first be converted to indole-3-pyruvic acid (IPA) through the action of a tryptophan aminotransferase. nih.gov IPA is a known intermediate in the biosynthesis of auxin in plants and some fungi. nih.gov This intermediate is relatively unstable and can be a substrate for a variety of enzymatic modifications. plos.org
The subsequent and most critical hypothetical step would involve the condensation of the IPA with a C10 or C11 fatty acid precursor, likely undecanoyl-CoA, followed by decarboxylation to form 11-(1H-indol-3-yl)undecanoic acid. This type of reaction, which extends a side chain, could theoretically be catalyzed by a synthase or a related enzyme capable of handling long-chain fatty acyl-CoAs. The final step would be the methylation of the carboxylic acid group to yield the methyl ester, a reaction commonly carried out by a methyltransferase enzyme.
Table 1: Key Hypothetical Enzymatic Steps in the Biosynthesis of this compound
| Step | Precursor | Intermediate/Product | Hypothetical Enzyme Class |
| 1 | L-Tryptophan | Indole-3-pyruvic acid (IPA) | Tryptophan aminotransferase |
| 2 | IPA + Undecanoyl-CoA | 11-(1H-indol-3-yl)undecanoic acid | Synthase / Acyltransferase |
| 3 | 11-(1H-indol-3-yl)undecanoic acid | This compound | Methyltransferase |
While the tryptophan-dependent pathway is the most common, tryptophan-independent pathways for the formation of the indole ring are also known, particularly in plants for the synthesis of auxin. frontiersin.org These pathways utilize precursors from earlier in the shikimate pathway, such as anthranilate or indole-3-glycerol phosphate, to generate the indole ring. frontiersin.org In a hypothetical scenario for this compound, it is conceivable that a free indole molecule, formed through a tryptophan-independent route, could be alkylated at the C3 position. Enzymatic C3-alkylation of indoles is a known, though less common, biosynthetic strategy. nih.gov This would require an enzyme capable of catalyzing the addition of an 11-carbon chain to the indole ring, followed by esterification.
Natural Occurrence and Isolation of Undecanoate Derivatives
To date, this compound has not been reported as an isolated natural product from any plant, animal, or microbial source. Its absence from the scientific literature as a naturally occurring molecule suggests it is likely a synthetic compound.
However, a wide array of other indole derivatives have been isolated from natural sources, particularly from marine organisms. nih.gov These include simple indole alkaloids, prenylated indoles, and bis-indole alkaloids. researchgate.net Marine bacteria, fungi, sponges, and algae are prolific producers of indole compounds with diverse and often unique chemical structures. researchgate.net Some of these natural products feature alkyl side chains, although typically not as long and simple as an undecanoate chain. For instance, marine-derived indole alkaloids can have complex side chains derived from isoprenoid or polyketide pathways. mdpi.com
Undecanoic acid itself is a naturally occurring saturated fatty acid found in various biological systems. acs.org The combination of an indole-3-moiety and an undecanoic acid chain in a single molecule, however, remains unobserved in nature thus far. The isolation of novel compounds from underexplored environments, such as the deep sea, continues to yield new chemical structures, and the possibility of discovering long-chain indole fatty acid esters in the future cannot be entirely ruled out. nih.gov
Chemoenzymatic Synthesis and Biotransformation Studies
Given the likely synthetic nature of this compound, chemoenzymatic approaches offer a plausible route for its synthesis. These methods combine the high selectivity of enzymes with the practicality of chemical reactions.
A potential chemoenzymatic strategy could involve the enzymatic synthesis of an indole precursor, such as indole-3-carboxylic acid or indole-3-acetic acid, from tryptophan using microbial fermentation or purified enzymes. nih.gov For example, certain bacterial enzymes can oxidize indole-3-acetonitrile to indole-3-carboxylic acid. nih.gov The resulting indole alkanoic acid could then be subjected to chemical chain elongation and esterification to yield the final product.
Alternatively, biotransformation could be employed, where a synthetic precursor is modified by a microorganism or an isolated enzyme. For instance, a microorganism could be engineered to express a specific set of enzymes capable of catalyzing the key steps of a hypothetical biosynthetic pathway. While biotransformation studies on indole derivatives are common, they typically focus on hydroxylation, glycosylation, or other modifications rather than the addition of long alkyl chains. nih.gov A study on the chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid showcases the potential of combining biological and chemical steps to produce long-chain functionalized molecules. rsc.org
Comparative Analysis with Structurally Related Natural Products
Although this compound is not a known natural product, its structure can be compared to naturally occurring indole derivatives that possess alkyl or acyl side chains. This comparison helps to place its structure in a broader biochemical context.
Many natural indole alkaloids are complex, polycyclic molecules. nih.gov However, a number of simpler indole derivatives with side chains have been isolated, primarily from marine sources. mdpi.com For example, certain marine bacteria produce indole derivatives with shorter alkyl chains or more complex functionalities. nih.gov
Table 2: Comparison of this compound with Structurally Related Natural Products
| Compound | Source Organism | Key Structural Features |
| This compound | Synthetic (Hypothetical Natural) | Indole ring with a C11 esterified alkyl chain at C3. |
| Indole-3-acetic acid (IAA) | Plants, Bacteria, Fungi | Indole ring with a C2 carboxylic acid chain at C3. mdpi.com |
| Indole-3-propionic acid (IPA) | Gut Microbiota | Indole ring with a C3 carboxylic acid chain at C3. nih.gov |
| Dragmacidin family | Marine Sponges | Bis-indole alkaloids with varying linkages and substitutions. nih.gov |
| Caulerpin | Marine Algae (Caulerpa species) | Dimeric indole alkaloid with a cyclic structure linking the two indole units. |
The most straightforward natural analogues are the auxin family of plant hormones, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), which feature short carboxylic acid side chains at the C3 position. oup.com The biosynthesis of these compounds from tryptophan is well-characterized. researchgate.net The key difference lies in the length and saturation of the side chain. The undecanoate chain in this compound is significantly longer and more lipophilic than the side chains of these plant hormones.
In the realm of marine natural products, compounds like the dragmacidins, which are bis-indole alkaloids from sponges, represent a different structural class where two indole units are linked. nih.gov While structurally more complex, they highlight the diversity of modifications that can occur on the indole scaffold in nature. The comparison underscores that while nature utilizes the indole core extensively, the specific combination of an indole-3-yl group with a simple, long-chain fatty acid ester like undecanoate has not yet been discovered as a natural product.
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 11 1h Indol 3 Yl Undecanoate
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental for isolating Methyl 11-(1H-indol-3-YL)undecanoate from reaction mixtures or complex matrices and for determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility and thermal stability, as well as the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is a highly effective and widely used technique for the analysis of moderately polar compounds like this compound. longdom.org Method development involves the systematic optimization of several key parameters to achieve efficient separation and accurate quantification.
A typical starting point for method development would involve a C18 stationary phase, which is well-suited for retaining the nonpolar undecanoate chain. longdom.org The mobile phase would likely consist of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the compound while maintaining good peak shape.
Detection is commonly achieved using a UV detector, as the indole (B1671886) ring of the molecule possesses a strong chromophore. The detection wavelength is typically set around the absorption maximum of the indole moiety, which is expected to be in the range of 220-280 nm. longdom.org For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. longdom.org
Below is an interactive data table summarizing typical HPLC parameters for the analysis of long-chain ester compounds.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides excellent retention for the nonpolar aliphatic chain. longdom.org |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Common solvents for reversed-phase chromatography. |
| Elution Mode | Gradient | Ensures efficient elution and good peak symmetry for a compound with both polar and nonpolar features. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical scale columns. longdom.org |
| Detection | UV at ~220 nm or ~280 nm | The indole moiety provides strong UV absorbance for sensitive detection. longdom.org |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of MS. researchtrend.net It is particularly suitable for the analysis of volatile and thermally stable compounds. Given its long aliphatic chain, this compound is expected to have sufficient volatility for GC analysis, possibly after derivatization to increase volatility if necessary.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) onto a capillary column. rsc.org The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. semanticscholar.org
After elution from the column, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. researchtrend.net Identification is achieved by comparing the obtained mass spectrum with reference spectra in a database, such as the NIST library. researchtrend.net GC-MS can be used for both qualitative identification and quantitative analysis, offering high sensitivity and specificity. nih.gov
Spectroscopic Approaches for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Each method provides unique information about the molecular structure, and their combined application allows for a complete and unambiguous characterization. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each nucleus.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons of the indole ring, the long aliphatic chain, and the methyl ester group. The aromatic protons of the indole moiety are expected to appear in the downfield region (δ 7.0-8.0 ppm). mdpi.com A characteristic signal for the N-H proton of the indole would also be present, often as a broad singlet. mdpi.com The protons on the methylene (B1212753) group adjacent to the indole ring and the protons of the methylene group adjacent to the ester carbonyl would appear at distinct chemical shifts. The remaining methylene protons of the long undecanoate chain would likely overlap in a complex multiplet in the upfield region (δ 1.2-1.6 ppm). chemicalbook.com The methyl group of the ester would appear as a sharp singlet around δ 3.6 ppm.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate in the far downfield region (δ ~170 ppm). mdpi.com The aromatic carbons of the indole ring would appear between δ 110-140 ppm. rsc.org The carbons of the aliphatic chain would be found in the upfield region of the spectrum.
The predicted ¹H NMR chemical shifts for this compound are summarized in the interactive table below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | ~8.0 | Broad Singlet |
| Indole Aromatic C-H | 7.0 - 7.8 | Multiplets |
| Ester -OCH₃ | ~3.6 | Singlet |
| -CH₂-COOCH₃ | ~2.3 | Triplet |
| Indole-CH₂- | ~2.8 | Triplet |
| Aliphatic -(CH₂)₈- | 1.2 - 1.6 | Multiplets |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. mdpi.com
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The nominal mass of this compound (C₂₀H₂₉NO₂) is 315.45 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the elemental composition of the molecule. For C₂₀H₂₉NO₂, the calculated exact mass of the [M+H]⁺ ion is 316.2271. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A broad band around 3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. mdpi.com Strong absorption bands corresponding to the aliphatic C-H stretching would be observed in the 2850-2960 cm⁻¹ region. mdpi.com A very prominent and sharp peak around 1730-1740 cm⁻¹ would confirm the presence of the ester carbonyl (C=O) group. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The indole ring acts as the primary chromophore in this compound. It is expected to exhibit strong absorption maxima in the UV region, typically with two distinct bands around 220 nm and 280 nm, which are characteristic of the indole electronic system. openaccesspub.org
The key IR absorption bands expected for the compound are detailed in the interactive table below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Indole N-H | ~3400 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Ester C=O | 1730 - 1740 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Ester C-O | 1100 - 1300 | Stretching |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are instrumental in determining the three-dimensional arrangement of atoms in chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. Upon examination of the chemical structure of this compound, it is determined that the molecule does not possess a chiral center. A chiral center typically consists of a carbon atom bonded to four different substituent groups. In the case of this compound, no such carbon atom exists within its structure. The undecanoate chain is a straight alkyl chain, and the indole ring is attached at the terminal (11th) carbon, which is part of a methylene group. Therefore, the molecule is achiral, and as a result, chiroptical methods for stereochemical analysis are not applicable.
Coupled and Hyphenated Analytical Techniques for Complex Matrix Analysis
The analysis of this compound, particularly within complex biological or environmental samples, necessitates the use of powerful analytical techniques that offer both high separation efficiency and sensitive, specific detection. Coupled and hyphenated techniques, which combine a separation method with a detection method, are ideally suited for this purpose. nih.govresearchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are at the forefront of such analyses. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For a molecule like this compound, which has a relatively high molecular weight and lower volatility, derivatization may be necessary to enhance its thermal stability and improve its chromatographic properties. nist.gov A common derivatization approach for compounds containing an N-H group, such as the indole moiety, is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte.
Sample Preparation and Derivatization: A typical sample preparation would involve extraction of the compound from the matrix using an appropriate organic solvent, followed by a cleanup step to remove interfering substances. The purified extract would then be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
GC Separation: The derivatized sample would be injected into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The temperature program would be optimized to ensure good separation from other components in the sample, starting at a lower temperature and gradually increasing to elute the high-boiling analyte.
Mass Spectrometric Detection and Fragmentation: Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (or a characteristic fragment from the derivatized molecule) and a series of fragment ions. The fragmentation pattern of the indole moiety is well-characterized and often involves the formation of a stable quinolinium ion. scirp.org The long undecanoate chain would likely undergo fragmentation through characteristic losses of alkyl fragments. whitman.edu
Table 1: Hypothetical GC-MS Data for Trimethylsilylated this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 150°C (1 min), then 10°C/min to 300°C (10 min) |
| Injector Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~20-25 min |
| Expected m/z of Molecular Ion (TMS derivative) | [M+72]+ |
| Key Fragment Ions (m/z) | Characteristic indole fragments (e.g., 130), fragments from the undecanoate chain |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization. mdpi.com
Sample Preparation: Sample preparation for LC-MS is often simpler than for GC-MS and typically involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix components that could cause ion suppression.
LC Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for compounds of this nature. A C18 column would be a suitable choice, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov
Mass Spectrometric Detection and Fragmentation: Electrospray ionization (ESI) is a common ionization technique for LC-MS, and for an indole-containing compound, positive ion mode would likely be more sensitive. nih.gov The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the analyte or in tandem mass spectrometry (MS/MS) mode for structural elucidation and enhanced selectivity. In MS/MS, the precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce a characteristic pattern of product ions. This technique, known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, is highly sensitive and selective for quantification. nih.gov The fragmentation in ESI-MS/MS would likely involve cleavage at the ester linkage and fragmentation of the indole ring.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | Fragments corresponding to the indole moiety and the undecanoate chain |
Theoretical and Computational Chemistry Applied to Methyl 11 1h Indol 3 Yl Undecanoate
Molecular Docking and Predictive Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like Methyl 11-(1H-indol-3-YL)undecanoate) into the binding site of a target protein. This analysis can elucidate potential biological targets and predict the binding affinity, offering a hypothesis for the molecule's mechanism of action.
Given the structural similarity of the indole (B1671886) moiety to endogenous molecules like tryptophan, potential protein targets for this compound could include enzymes and receptors that recognize indole-containing ligands. For instance, enzymes involved in tryptophan metabolism or receptors where tryptophan or its derivatives act as signaling molecules are plausible candidates.
A hypothetical molecular docking study could be performed against a panel of such proteins. The results would typically be presented as docking scores, which are an estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the indole ring, would also be analyzed to understand the binding mode.
Hypothetical Docking Scores of this compound with Potential Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interactions |
| Indoleamine 2,3-dioxygenase (IDO1) | -8.5 | Arg22, Phe163, Ser167 | Hydrogen bond, Pi-stacking |
| Tryptophan Hydroxylase | -7.9 | Tyr123, His274, Pro279 | Hydrophobic interactions |
| Serotonin Receptor (5-HT) | -9.2 | Asp129, Ser133, Trp336 | Hydrogen bond, Pi-pi interaction |
| Aryl Hydrocarbon Receptor (AhR) | -8.1 | Gln377, Tyr316, His285 | Hydrophobic interactions |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of structurally related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
For this compound, a QSAR study would involve synthesizing and testing a library of analogs with variations in the length of the alkyl chain, substitutions on the indole ring, and modifications to the methyl ester group. Various molecular descriptors for each analog would be calculated, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.
A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. This model could then be used to predict the activity of this compound and to design new derivatives with potentially enhanced potency or selectivity.
Hypothetical QSAR Data for a Series of Indole Undecanoate Analogs
| Compound | logP | Molecular Weight | Electronic Energy (Hartree) | Predicted pIC50 |
| Analog 1 (C9 chain) | 5.2 | 287.4 | -958.7 | 6.1 |
| Analog 2 (C11 chain - title compound) | 6.1 | 315.5 | -1035.9 | 6.8 |
| Analog 3 (C13 chain) | 7.0 | 343.5 | -1113.1 | 6.5 |
| Analog 4 (5-Fluoro indole) | 6.3 | 333.5 | -1135.2 | 7.2 |
| Analog 5 (Ester to Acid) | 5.5 | 301.4 | -1035.4 | 5.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Molecular Dynamics Simulations
The long undecanoate chain of this compound provides significant conformational flexibility. Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional structures of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. An MD simulation of this compound in a simulated biological environment (e.g., water) can reveal how the molecule behaves dynamically, including the flexibility of the alkyl chain, the potential for intramolecular interactions (such as the chain folding back to interact with the indole ring), and its interactions with solvent molecules. nih.govchemmethod.com This information is crucial for understanding how the molecule might adapt its shape to fit into a protein binding site.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its reactivity and electronic properties.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be used to calculate the electrostatic potential surface, which shows the distribution of charge on the molecule's surface. This can help to identify regions that are likely to engage in electrostatic interactions, such as hydrogen bonding. These calculations can also predict spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound. researchgate.net
Hypothetical Electronic Properties of this compound Calculated by DFT
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1036.2 Hartree |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.
Prospective Research Applications Beyond Direct Biological Modulation
Development as Chemical Probes for Biochemical Research
The indole (B1671886) moiety of methyl 11-(1H-indol-3-yl)undecanoate is a key feature that can be exploited in the design of chemical probes. These probes are instrumental in elucidating complex biochemical pathways and identifying the targets of bioactive molecules. By attaching reporter groups such as biotin (B1667282) or clickable alkyne tags to the indole ring or the ester terminus, researchers can create tools for affinity chromatography or for the visualization and isolation of protein-ligand complexes. The long undecanoate chain also allows the molecule to potentially insert into lipid bilayers, making it a candidate for probing membrane-associated proteins.
Integration into Polymeric Architectures and Advanced Materials
The functional groups present in this compound make it an attractive monomer for the synthesis of novel polymers. The ester group can be readily polymerized through transesterification reactions to form polyesters, while the indole ring can participate in electropolymerization to create conductive polymers. The resulting materials could possess unique properties, such as biodegradability conferred by the polyester (B1180765) backbone and the electronic or optical properties of the indole units. Such polymers could find applications in drug delivery systems, organic electronics, and as advanced coatings.
A recent study highlighted the potential of long-chain capsaicin (B1668287) analogues, which share structural similarities with this compound, in the development of antifouling coatings for marine applications. This suggests a possible avenue of research for indole-containing long-chain esters in the creation of surfaces that resist biofouling.
Application as Spectroscopic or Fluorescent Labels
The indole nucleus is inherently fluorescent, a property that can be harnessed for the development of spectroscopic and fluorescent labels. While the quantum yield of simple indoles can be modest, chemical modification of the indole ring can enhance these properties. This compound could serve as a scaffold for the synthesis of novel fluorescent dyes. The long aliphatic chain could be used to anchor the fluorophore in specific environments, such as cell membranes or hydrophobic pockets of proteins, allowing for the study of these systems using fluorescence spectroscopy.
Utilization as Precursors for Complex Chemical Entities
Beyond its direct applications, this compound is a valuable starting material for the synthesis of more complex molecules. The indole ring can undergo a variety of electrophilic substitution reactions, allowing for the introduction of new functional groups. The ester can be reduced to an alcohol or converted to other functional groups, providing further handles for chemical elaboration. This versatility makes it a useful building block for the synthesis of natural products, pharmaceuticals, and other high-value chemical entities.
Q & A
Basic Synthesis: What are the standard protocols for synthesizing Methyl 11-(1H-indol-3-YL)undecanoate?
Answer:
The synthesis typically involves esterification of the carboxylic acid precursor (e.g., 11-(indol-3-yl)undecanoic acid) using methanol under acidic or catalytic conditions. Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (80:20 v/v) to track ester formation .
- Purification : Column chromatography using basic alumina and non-polar solvents (e.g., hexane) to isolate the ester .
- Characterization : Confirmation via H/C NMR, ESI-MS, and FTIR to validate structural integrity .
Advanced Synthesis: How can coupling efficiency between indole and fatty acid moieties be optimized?
Answer:
Coupling indole derivatives to fatty acid chains often employs carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like THF or acetonitrile. Critical parameters include:
- Activation of carboxylic acid : Pre-activation with EDC/HOBt for 30 minutes at 0°C to enhance reactivity .
- Base selection : Use of DIPEA to neutralize byproducts and stabilize intermediates .
- Temperature control : Gradual warming from 0°C to room temperature to minimize side reactions .
Basic Characterization: What analytical techniques are essential for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR identifies indole protons (δ 7.0–7.5 ppm) and methyl ester signals (δ 3.6 ppm), while C NMR confirms carbonyl (δ 170–175 ppm) and aliphatic chain carbons .
- Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z ~317 for CHNO) .
- Infrared Spectroscopy (FTIR) : Absorption bands at ~1740 cm (ester C=O) and ~3400 cm (indole N-H) .
Advanced Characterization: How can high-resolution mass spectrometry (HRMS) resolve ambiguities in structural assignments?
Answer:
LC-Orbitrap-HRMS provides exact mass measurements (≤ 5 ppm error) to distinguish between isobaric species. For example:
- Fragment ion analysis : Diagnostic ions like m/z 130.0651 (indole fragment) and m/z 185.1173 (undecanoate chain) confirm connectivity .
- Isotopic patterns : Match experimental data with theoretical simulations to rule out impurities .
Data Contradictions: How should researchers address conflicting spectroscopic data during characterization?
Answer:
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., methyl undecanoate derivatives) to identify anomalies .
- Solvent effects : Re-run NMR in deuterated DMSO to resolve proton splitting ambiguities caused by aggregation .
- Computational modeling : Use DFT calculations to predict H/C shifts and reconcile discrepancies .
Biological Activity: How to design experiments evaluating the compound’s antioxidant or cytotoxic potential?
Answer:
- Antioxidant assays : Measure radical scavenging (DPPH/ABTS assays) at varying concentrations (1–100 µM) and compare with controls like Trolox .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Structure-activity relationships (SAR) : Modify indole substituents or chain length to assess impact on bioactivity .
Analytical Method Selection: What chromatographic methods are optimal for purity assessment?
Answer:
- Reverse-phase HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5) and UV detection at 254 nm .
- GC-MS : For volatile impurities, use a DB-5MS column and helium carrier gas .
- Validation : Ensure linearity (R > 0.99) and LOD/LOQ < 1% for regulatory compliance .
Stability and Storage: What conditions prevent degradation of the methyl ester moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
